molecular formula C8H6BrClO2 B6274041 5-bromo-2-chloro-4-methylbenzoic acid CAS No. 500579-62-4

5-bromo-2-chloro-4-methylbenzoic acid

Cat. No. B6274041
CAS RN: 500579-62-4
M. Wt: 249.5
InChI Key:
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Description

5-bromo-2-chloro-4-methylbenzoic acid is a chemical compound with the CAS Number: 500579-62-4 . It has a molecular weight of 249.49 . The compound is a white powder at room temperature .


Synthesis Analysis

The synthesis of 5-bromo-2-chloro-4-methylbenzoic acid involves several steps. The raw starting material used is dimethyl terephthalate . The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .


Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-2-chloro-4-methylbenzoic acid . The InChI code for this compound is 1S/C8H6BrClO2/c1-4-2-7 (10)5 (8 (11)12)3-6 (4)9/h2-3H,1H3, (H,11,12) .


Chemical Reactions Analysis

5-bromo-2-chloro-4-methylbenzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .


Physical And Chemical Properties Analysis

The compound is a white powder at room temperature . It has a melting point of 187-188 degrees Celsius .

Scientific Research Applications

Synthesis of SGLT2 Inhibitors for Diabetes Therapy

5-Bromo-2-chloro-4-methylbenzoic acid: is a crucial intermediate in the synthesis of SGLT2 inhibitors, which are a new class of drugs for treating diabetes . These inhibitors work by removing glucose from the urine, thereby reducing blood glucose levels without depending on insulin. This compound’s role in the development of SGLT2 inhibitors is significant due to its potential to improve hyperglycemia control, which is a major challenge in diabetes management.

Industrial Process Scale-Up

This compound has been used in a novel and practical industrial process scale-up, demonstrating its importance in the pharmaceutical industry . The process involves the use of dimethyl terephthalate as a starting material and includes steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. The scalability of this process with significant cost reduction highlights the compound’s utility in large-scale manufacturing.

Analytical Chemistry

In analytical chemistry, 5-bromo-2-chloro-4-methylbenzoic acid can be used to evaluate the homogeneity of organic powders . This application is essential for quality control in the production of pharmaceuticals and other chemical products.

Synthesis of Bromoaryls

Bromoaryls are active fragments in the synthesis of various promising candidate compounds as highly effective SGLT2 inhibitors . 5-Bromo-2-chloro-4-methylbenzoic acid is used in the synthesis of these bromoaryls, which are crucial for the structure-activity relationship studies of SGLT2 inhibitors.

Preparation of Anthranilic Acids

Anthranilic acids possess antibacterial activity, and 5-bromo-2-chloro-4-methylbenzoic acid serves as a building block in their preparation . This application is particularly relevant in the search for new antibacterial agents, which is a critical area of research due to the rise of antibiotic-resistant bacteria.

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . The hazard statements associated with the compound are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-bromo-2-chloro-4-methylbenzoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-methylbenzoic acid", "phosphorus pentachloride", "sodium hydroxide", "sodium bicarbonate", "bromine", "sulfuric acid", "acetic anhydride", "acetyl chloride" ], "Reaction": [ "4-methylbenzoic acid is first converted to its corresponding acid chloride using phosphorus pentachloride.", "The resulting acid chloride is then treated with sodium hydroxide to form the corresponding carboxylic acid.", "The carboxylic acid is then reacted with sodium bicarbonate to form the corresponding carboxylate salt.", "Bromine is added to the carboxylate salt to form the corresponding brominated intermediate.", "The brominated intermediate is then treated with sulfuric acid to form the corresponding sulfonic acid intermediate.", "The sulfonic acid intermediate is then reacted with acetic anhydride and acetyl chloride to form the final product, 5-bromo-2-chloro-4-methylbenzoic acid." ] }

CAS RN

500579-62-4

Product Name

5-bromo-2-chloro-4-methylbenzoic acid

Molecular Formula

C8H6BrClO2

Molecular Weight

249.5

Purity

95

Origin of Product

United States

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